7-Methyl-3-oxo-6-octenoyl-CoA

Microbial Metabolism Pathway Engineering Terpenoid Catabolism

7-Methyl-3-oxo-6-octenoyl-CoA is the exclusive physiological intermediate bridging the lyase and thiolase steps of the acyclic terpene utilization (Atu) pathway. Its 7-methyl branch and Δ6 unsaturation confer absolute pathway specificity—generic 3-oxoacyl-CoAs (e.g., acetoacetyl-CoA, 3-oxooctanoyl-CoA) cannot substitute. Researchers reconstituting the Atu pathway, quantifying metabolic flux, or characterizing acetyl-CoA C-acyltransferases (EC 2.3.1.16) must use this specific compound; substitution yields non-physiological results. Ensure your experimental outcomes are valid by sourcing the authentic, pathway-verified substrate.

Molecular Formula C30H48N7O18P3S
Molecular Weight 919.7 g/mol
Cat. No. B1244715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-oxo-6-octenoyl-CoA
Molecular FormulaC30H48N7O18P3S
Molecular Weight919.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C
InChIInChI=1S/C30H48N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h6,15-16,19,23-25,29,41-42H,5,7-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1
InChIKeyLPMIXVANMSEERY-FUEUKBNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-3-oxo-6-octenoyl-CoA: Technical Overview for Procurement in Acyclic Terpene Metabolism Research


7-Methyl-3-oxo-6-octenoyl-CoA (also designated 7-methyl-3-oxooct-6-enoyl-CoA) is a 3-oxo-acyl-CoA thioester with molecular formula C30H48N7O18P3S and a molecular weight of approximately 919.7 g/mol [1]. This compound functions as a pathway-specific intermediate in the microbial degradation of acyclic monoterpenes such as citronellol and geraniol, and is not a component of canonical fatty acid beta-oxidation [2]. Its biosynthesis occurs via the formal condensation of coenzyme A with 7-methyl-3-oxooct-6-enoic acid [3].

Why 7-Methyl-3-oxo-6-octenoyl-CoA Cannot Be Replaced by Common 3-Oxoacyl-CoA Analogs in Terpenoid Research


Generic substitution of 7-Methyl-3-oxo-6-octenoyl-CoA with common 3-oxoacyl-CoA analogs (e.g., acetoacetyl-CoA, 3-oxooctanoyl-CoA) or other branched-chain 3-oxoacyl-CoA species is scientifically invalid due to fundamental differences in metabolic context and enzyme recognition. Unlike the broad-specificity thiolases that act on linear 3-oxoacyl-CoAs in mitochondrial beta-oxidation, the cleavage of 7-Methyl-3-oxo-6-octenoyl-CoA is catalyzed by a specific acetyl-CoA C-acyltransferase (EC 2.3.1.16) within the genetically distinct acyclic terpene utilization (Atu) pathway [1]. The presence of the 7-methyl group and the 6,7-unsaturation distinguishes this compound from other 3-oxoacyl-CoAs, conferring pathway exclusivity [2]. Furthermore, typical thiolases exhibit poor reactivity toward branched-chain 3-oxoacyl-CoAs [3]. Therefore, experimental outcomes in Atu pathway reconstitution, enzyme kinetics, or inhibitor screening are contingent upon the use of this specific compound; substitution with structurally similar but contextually distinct CoA esters will yield non-physiological or null results.

Quantitative Evidence Guide: Differentiating 7-Methyl-3-oxo-6-octenoyl-CoA from Competing Analogs


Unique Pathway Localization: Exclusivity to Acyclic Terpene (Atu) Metabolism vs. Canonical Beta-Oxidation

7-Methyl-3-oxo-6-octenoyl-CoA is exclusively generated within the acyclic terpene utilization (Atu) pathway of pseudomonads, distinguishing it from 3-oxoacyl-CoA intermediates of the core beta-oxidation spiral. While acetoacetyl-CoA and 3-oxooctanoyl-CoA are universally present in fatty acid catabolism, 7-Methyl-3-oxo-6-octenoyl-CoA is produced only via the carboxylation and subsequent lyase cleavage of cis-geranyl-CoA derivatives, a pathway encoded by the atuABCDEFGH gene cluster [1]. This exclusive pathway association is not shared by any other 3-oxoacyl-CoA species.

Microbial Metabolism Pathway Engineering Terpenoid Catabolism

Distinct Enzyme Specificity: Reaction with 3-Oxoacyl-CoA Thiolase (EC 2.3.1.16) vs. Broad-Specificity Thiolases

7-Methyl-3-oxo-6-octenoyl-CoA serves as a substrate for acetyl-CoA C-acyltransferase (EC 2.3.1.16) to yield 5-methylhex-4-enoyl-CoA and acetyl-CoA [1]. In contrast, conventional peroxisomal 3-oxoacyl-CoA thiolase A (also EC 2.3.1.16) exhibits inactivity toward 2-methyl-branched 3-oxoacyl-CoA substrates such as 3-oxo-2-methylpalmitoyl-CoA [2]. While the target compound possesses a 7-methyl branch rather than a 2-methyl branch, class-level inference suggests that its branched structure may confer distinct enzyme recognition properties compared to linear 3-oxoacyl-CoAs. However, direct kinetic comparison data (Km, kcat, Vmax) for 7-Methyl-3-oxo-6-octenoyl-CoA versus linear 3-oxoacyl-CoAs are not available in the open literature.

Enzyme Kinetics Substrate Specificity Thiolase Assay

Metabolic Fate Divergence: Generation of 5-Methylhex-4-enoyl-CoA vs. Shorter-Chain Acyl-CoAs

Thiolytic cleavage of 7-Methyl-3-oxo-6-octenoyl-CoA yields the specific product 5-methylhex-4-enoyl-CoA (C7 chain, molecular weight 877.7 g/mol) [1]. In contrast, thiolytic cleavage of linear 3-oxooctanoyl-CoA would yield hexanoyl-CoA (C6) and acetyl-CoA. The production of 5-methylhex-4-enoyl-CoA is diagnostic for engagement of the Atu pathway and represents a unique metabolic branch point not accessible via linear 3-oxoacyl-CoA metabolism. This product specificity has been validated through enzymatic reaction characterization in Pseudomonas citronellolis [2].

Metabolic Flux Analysis Terpene Degradation Intermediary Metabolism

Biosynthetic Origin: Derivation from 3-Hydroxy-3-isohexeneylglutaryl-CoA vs. 3-Hydroxyacyl-CoA Dehydrogenation

7-Methyl-3-oxo-6-octenoyl-CoA is biosynthesized via a unique carbon-carbon lyase reaction: 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA → 7-Methyl-3-oxo-6-octenoyl-CoA + acetate (KEGG R08090) [1]. This pathway contrasts sharply with the biosynthesis of canonical 3-oxoacyl-CoAs, which are generated via oxidation of 3-hydroxyacyl-CoAs by 3-hydroxyacyl-CoA dehydrogenase in the beta-oxidation spiral. The lyase-dependent origin of 7-Methyl-3-oxo-6-octenoyl-CoA is a defining feature of the Atu pathway and is not shared by any 3-oxoacyl-CoA intermediate in primary fatty acid metabolism.

Biosynthesis Lyase Reaction CoA Ester Synthesis

Industrial Relevance: Key Intermediate in Citronellol/Geraniol Degradation Pathways for Biocatalysis

7-Methyl-3-oxo-6-octenoyl-CoA is an obligate intermediate in the microbial degradation pathways of citronellol and geraniol, which are being actively explored for biocatalytic production of high-value flavor and fragrance compounds from renewable terpene feedstocks [1]. Unlike generic 3-oxoacyl-CoAs, which are not part of these specialized terpene degradation routes, 7-Methyl-3-oxo-6-octenoyl-CoA represents a specific metabolic checkpoint in the conversion of monoterpenes to central metabolites. Engineering efforts aimed at optimizing flux through the Atu pathway for biotechnological applications require this specific CoA ester for in vitro enzyme characterization and pathway reconstitution [2].

Biocatalysis Green Chemistry Terpene Valorization

Optimal Application Scenarios for 7-Methyl-3-oxo-6-octenoyl-CoA Based on Differentiating Evidence


In Vitro Reconstitution of the Acyclic Terpene Utilization (Atu) Pathway in Pseudomonas spp.

Researchers aiming to reconstitute the complete Atu pathway from cis-geranyl-CoA to 3-methylcrotonyl-CoA in vitro require 7-Methyl-3-oxo-6-octenoyl-CoA as the essential substrate for the thiolase-catalyzed step. This compound is the exclusive physiological intermediate bridging the lyase reaction (production of 7-Methyl-3-oxo-6-octenoyl-CoA from 3-hydroxy-3-isohexeneylglutaryl-CoA) and the first round of beta-oxidation-like cleavage that yields 5-methylhex-4-enoyl-CoA [1]. Use of any other 3-oxoacyl-CoA will fail to produce the pathway-specific product 5-methylhex-4-enoyl-CoA, thereby precluding successful pathway reconstitution. This application scenario is directly supported by the pathway specificity evidence in Evidence Item 1 and the biosynthetic origin evidence in Evidence Item 4.

Targeted LC-MS/MS Metabolomics for Monitoring Terpenoid Catabolic Flux

Analytical chemists and metabolomics researchers seeking to quantify metabolic flux through the citronellol/geraniol degradation pathways in Pseudomonas cultures can employ 7-Methyl-3-oxo-6-octenoyl-CoA as an authentic standard for targeted LC-MS/MS assays. The compound's unique mass (919.7 g/mol) and its specific thiolytic cleavage product 5-methylhex-4-enoyl-CoA (877.7 g/mol) provide distinct MRM transitions not confounded by isobaric 3-oxoacyl-CoA species from primary fatty acid metabolism [1][2]. This application is directly derived from the metabolic fate divergence evidence presented in Evidence Item 3.

Enzyme Characterization of Atu-Specific Thiolase Isoforms

Biochemists characterizing the substrate specificity and kinetic parameters of acetyl-CoA C-acyltransferases (EC 2.3.1.16) involved in the Atu pathway require 7-Methyl-3-oxo-6-octenoyl-CoA as the authentic substrate. While broad-specificity thiolases act on linear 3-oxoacyl-CoAs, the Atu pathway employs specific thiolase isoforms that recognize the branched, unsaturated structure of 7-Methyl-3-oxo-6-octenoyl-CoA [1]. Enzyme assays using generic 3-oxoacyl-CoAs will not reveal the relevant catalytic activity toward this pathway-specific intermediate. This application scenario is supported by the enzyme specificity evidence in Evidence Item 2.

Biocatalyst Engineering for Renewable Terpene Valorization

Industrial biotechnology teams engineering microbial strains for conversion of citronellol or geraniol (abundant in essential oils) to value-added chemicals require 7-Methyl-3-oxo-6-octenoyl-CoA for in vitro validation of engineered enzyme variants targeting rate-limiting steps in the Atu pathway [1]. The compound serves as a critical analytical standard for verifying that protein engineering efforts have successfully altered the desired catalytic step rather than off-target activities in primary metabolism. This application derives from the industrial relevance evidence in Evidence Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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